molecular formula C7H10O3 B8471455 4-Methyl-3-formyl-pent-3-en-1-oic acid

4-Methyl-3-formyl-pent-3-en-1-oic acid

Cat. No.: B8471455
M. Wt: 142.15 g/mol
InChI Key: XYQWMCXCCWXTBD-UHFFFAOYSA-N
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Description

4-Methyl-3-formyl-pent-3-en-1-oic acid (CAS 79426-54-3) is a high-purity organic compound characterized by its molecular formula of C7H10O3 and a molecular weight of 142.15 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry research, particularly in the construction of more complex molecular architectures. Its structure, featuring both a formyl group and a carboxylic acid on a pentene backbone, makes it a suitable substrate for various chemical transformations. Research applications for this compound are highlighted in patent literature, where it and its derivates are used as key intermediates in multi-step synthetic processes . For instance, it can be utilized in the preparation of alkyl 4-methyl-3-formyl pentenoates and subsequently transformed into other intermediates . Furthermore, related 3-formyl-but-3-en-1-oic acid structures, for which this compound can serve as a precursor, are of significant interest in synthetic organic chemistry . The compound is supplied with a minimum purity of 98% . It is essential for researchers to handle this material in a well-ventilated environment and to consult the safety data sheet prior to use. This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-formyl-4-methylpent-3-enoic acid

InChI

InChI=1S/C7H10O3/c1-5(2)6(4-8)3-7(9)10/h4H,3H2,1-2H3,(H,9,10)

InChI Key

XYQWMCXCCWXTBD-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CC(=O)O)C=O)C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Precursor for Bioactive Compounds :
    • 4-Methyl-3-formyl-pent-3-en-1-oic acid serves as a key intermediate in the synthesis of various bioactive compounds, including potential pharmaceuticals targeting cancer and other diseases. Its derivatives are being investigated for their medicinal properties, particularly in developing new therapeutic agents .
  • Drug Discovery :
    • Research indicates that compounds derived from this compound exhibit favorable drug-like properties. These include low toxicity profiles and effective interactions with biological targets, making them suitable candidates for further preclinical studies .

Agricultural Applications

  • Insecticides and Herbicides :
    • The compound's derivatives are being explored as active ingredients in insecticides and herbicides. Their effectiveness against various pests suggests potential applications in sustainable agriculture practices .
  • Pesticide Development :
    • Research has shown that derivatives of this compound can be utilized to create highly active insecticidal esters, contributing to the development of more effective pest control solutions .

Case Study 1: Pharmaceutical Development

A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives from this compound that demonstrated significant inhibitory activity against specific cancer cell lines. The research involved extensive molecular docking studies to predict interactions with estrogen receptors, indicating potential applications in breast cancer therapeutics .

Case Study 2: Agricultural Efficacy

In agricultural research, derivatives of this compound were tested for their efficacy as insecticides. Field trials showed that these compounds significantly reduced pest populations while maintaining minimal impact on non-target organisms, suggesting their viability as environmentally friendly pest management options .

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Reactivity
This compound C₇H₁₀O₃ 142.15 (calculated) Carboxylic acid, α,β-unsaturated aldehyde High acidity (pKa ~4-5); electrophilic β-carbon for nucleophilic attack
3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid C₁₀H₁₃NO₃ 195.21 Carboxylic acid, formyl (pyrrole ring) Aromaticity reduces solubility in polar solvents; potential metal coordination via pyrrole nitrogen
(E)-5-(4-Methoxyphenyl)pent-4-en-1-ol C₁₂H₁₆O₂ 192.25 Alcohol, alkene, methoxy aryl Lower acidity (pKa ~16-18); UV-active due to aryl conjugation
4-Methyl-3-oxo-N-phenylpentanamide C₁₂H₁₅NO₂ 205.25 Ketone, amide Stabilized by resonance; ketone undergoes nucleophilic additions

Preparation Methods

Alkyl 4-Methyl-3-formyl Pentenoate Intermediate Route

The most extensively documented method involves the synthesis of alkyl 4-methyl-3-formyl pentenoates, particularly tert-butyl derivatives, followed by acid hydrolysis. These intermediates are synthesized via Claisen condensation or alkylation reactions. For instance, tert-butyl 4-methyl-3-formyl pent-3-enoate is prepared by reacting 3-methylbut-2-ene-dimethylhydrazone with tert-butyl bromoacetate in tetrahydrofuran (THF) under cryogenic conditions (-15°C). The reaction employs butyllithium as a strong base, facilitating the formation of a conjugated enolate system. Subsequent hydrolysis using trifluoroacetic acid (TFA) in methylene chloride yields the target acid with a melting point of 102°C.

Alternative Methods and Comparative Analysis

While the alkyl pentenoate route dominates industrial synthesis, alternative approaches include Fries rearrangement or Friedel-Crafts acylation for precursor generation. However, these methods are less favorable due to lower yields and handling challenges associated with volatile intermediates like acrylonitrile. A comparative analysis of key methods is provided in Table 1.

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialReagents/ConditionsYield (%)Reference
Alkyl Pentenoate Hydrolysistert-Butyl 4-methyl-3-formyl pent-3-enoateTFA, CH₂Cl₂, 5°C46–97
Friedel-Crafts Acylation4-FluoroanisoleAlCl₃, 3-Chloro-propionyl chloride87

Detailed Reaction Mechanisms and Optimization

Stepwise Synthesis of Alkyl Pentenoate Intermediates

The formation of alkyl 4-methyl-3-formyl pentenoates proceeds through a multi-step sequence:

  • Enolate Formation : A strong base (e.g., butyllithium) deprotonates 3-methylbut-2-ene-dimethylhydrazone, generating a resonance-stabilized enolate.

  • Alkylation : The enolate attacks tert-butyl bromoacetate, forming a carbon-carbon bond at the γ-position.

  • Hydrazone Cleavage : Acidic workup removes the dimethylhydrazone protecting group, yielding the α,β-unsaturated ester.

Critical parameters influencing yield include:

  • Temperature : Reactions are conducted at -15°C to prevent side reactions such as polymerization.

  • Solvent Choice : Tetrahydrofuran (THF) enhances enolate stability, while polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity.

Acid-Catalyzed Hydrolysis to the Carboxylic Acid

The final step involves hydrolyzing the tert-butyl ester under acidic conditions. Trifluoroacetic acid (TFA) in methylene chloride selectively cleaves the ester without degrading the formyl or alkene functionalities. The reaction mechanism proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water and elimination of tert-butanol. Purification via silica gel chromatography or recrystallization from isopropyl ether enhances purity to >98%.

Industrial-Scale Process Optimization

Solvent and Catalyst Selection

Industrial protocols prioritize solvents with low toxicity and high boiling points. For example, dichloroethane replaces THF in large-scale reactions to facilitate easier recovery and reduce costs. Catalysts such as potassium carbonate or sodium hydroxide are employed in hydrolysis steps to neutralize HCl byproducts and drive reactions to completion.

Yield Enhancement Strategies

  • Cryogenic Conditions : Maintaining temperatures below -10°C during enolate formation minimizes side reactions.

  • In Situ Quenching : Immediate neutralization of reaction mixtures with monosodium dihydrogen phosphate prevents degradation of acid-sensitive intermediates.

  • Continuous Flow Systems : Pilot studies suggest that continuous processing reduces batch variability and improves overall yield by 12–15%.

Table 2: Reaction Parameters and Their Impact on Yield

ParameterOptimal RangeEffect on Yield
Temperature-15°C to +5°CPrevents thermal decomposition
Solvent Polarityε > 7.5 (e.g., THF)Stabilizes enolate intermediates
Acid Concentration20–30% TFA in CH₂Cl₂Maximizes ester cleavage rate

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include a singlet at δ 9.8 ppm (formyl proton) and multiplet at δ 5.8–6.2 ppm (alkene protons).

  • IR Spectroscopy : Strong absorbance at 1710 cm⁻¹ (C=O stretch of carboxylic acid) and 1680 cm⁻¹ (α,β-unsaturated ester).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the gold standard for quantifying purity. Industrial batches routinely achieve ≥98.5% purity, with impurities primarily consisting of oligomers (<1.5%).

Applications and Derivatives

Role in Insecticide Synthesis

This compound serves as a precursor for pyrethroid-like esters, which exhibit potent insecticidal activity. Its α,β-unsaturated structure enables conjugate addition reactions with thiols or amines, forming bioactive derivatives.

Pharmaceutical Relevance

Derivatives of this compound are investigated for aldose reductase inhibition, potentially aiding in diabetes management. For example, fluoro-6 chromanone-4, synthesized via cyclization of related intermediates, shows promise in preclinical studies .

Q & A

Q. What are the optimal synthetic routes for 4-methyl-3-formyl-pent-3-en-1-oic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of α,β-unsaturated carbonyl compounds like this compound often employs aldol condensation or Wittig reactions. Key variables include:
  • Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize enolate intermediates.
  • Temperature : Lower temperatures (0–25°C) minimize side reactions like polymerization.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for purification .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR resolves the α,β-unsaturated carbonyl system (δ 9–10 ppm for aldehyde protons; δ 6–7 ppm for vinyl protons). ¹³C NMR confirms the carboxylic acid (δ ~170 ppm) and conjugated carbonyl groups.
  • X-ray Crystallography : Resolves stereochemistry and intramolecular hydrogen bonding between the formyl and carboxylic acid groups.
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad O-H stretch) .

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

  • Methodological Answer :
  • HPLC-UV/Vis : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Detect at λ = 254 nm (conjugated system absorption).
  • LC-MS : Electrospray ionization (ESI) in negative mode for carboxylic acid detection (m/z ~170–200 range). Calibrate with deuterated internal standards to improve accuracy .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • First Aid : Immediate flushing with water for eye/skin exposure; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated aldehydes to identify rate-determining steps.
  • DFT Calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity in Michael additions.
  • In Situ Monitoring : Use stopped-flow NMR or Raman spectroscopy to track intermediate formation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?

  • Methodological Answer :
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) that distort NOESY signals.
  • Synchrotron XRD : High-resolution crystallography clarifies ambiguous stereochemistry.
  • Isotopic Labeling : ¹³C-labeled substrates trace carbon connectivity in complex spectra .

Q. How does the compound’s conformation influence its potential as a enzyme inhibitor?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Screen against target enzymes (e.g., cyclooxygenase) to predict binding modes.
  • Circular Dichroism (CD) : Assess conformational stability in aqueous vs. lipid environments.
  • Enzyme Assays : Measure IC₅₀ values under varying pH and ionic strengths to correlate activity with protonation states .

Q. What challenges arise in synthesizing salt forms (e.g., sodium) for improved bioavailability?

  • Methodological Answer :
  • Counterion Screening : Test Na⁺, K⁺, and NH₄⁺ salts for solubility and crystallinity.
  • pH-Solubility Profile : Use potentiometric titration (e.g., Sirius T3) to identify optimal pH for salt formation.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) assess hygroscopicity and shelf life .

Q. How can computational models predict the compound’s environmental persistence or toxicity?

  • Methodological Answer :
  • QSAR Models : Train algorithms on EPA’s ECOTOX database to estimate biodegradation rates.
  • Metabolite Prediction : Use software like Meteor Nexus to identify potential toxic metabolites.
  • Aquatic Toxicity Assays : Combine with Daphnia magna acute toxicity tests for validation .

Q. What experimental designs address low yields in large-scale (>10 g) syntheses?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors minimize thermal degradation and improve mixing.
  • DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, residence time) via Taguchi methods.
  • In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

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